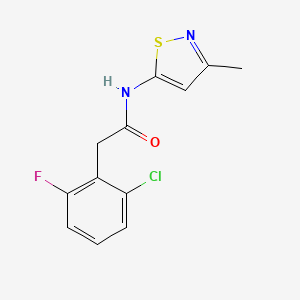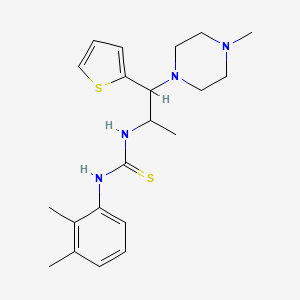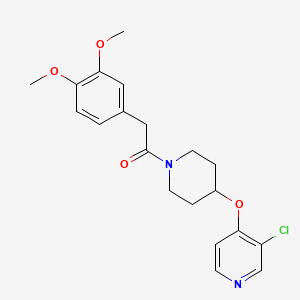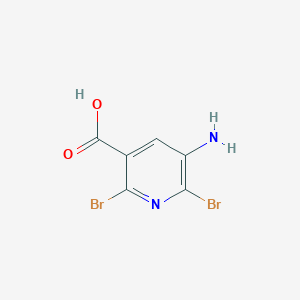
2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(thiophen-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of chemicals that includes heterocyclic compounds with potential biological activities. Research in this area focuses on synthesizing new compounds with potential therapeutic applications, exploring their chemical reactivity, and understanding their physical and chemical properties for potential drug development.
Synthesis Analysis
Synthesis of related compounds often involves reactions between heterocyclic amines and various reagents to produce novel derivatives with potential biological activities. For instance, acetylation and formylation reactions are common steps in synthesizing N-pyrimidinylacetamide derivatives with potential for further chemical modification and evaluation for biological activities (Farouk, Ibrahim, & El-Gohary, 2021).
Molecular Structure Analysis
Structural analysis of similar compounds involves determining the conformation and orientation of molecular components. For example, crystallographic studies provide insights into the folded conformation of acetamides and the orientation of aromatic and heterocyclic rings, which is crucial for understanding the compound's reactivity and interaction with biological targets (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).
Chemical Reactions and Properties
Chemical reactivity studies involve investigating the behavior of compounds under various conditions and with different reagents. Such studies help in identifying functional groups responsible for the compound's reactivity and potential as a building block for further chemical synthesis. Reactions with primary and heterocyclic amines, as well as with bifunctional nucleophiles, are of particular interest in constructing nitrogen heterocyclic compounds (Farouk, Ibrahim, & El-Gohary, 2021).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are studied to better understand their stability and suitability for pharmaceutical formulations. The crystal structure analysis provides insights into the molecular conformation, intermolecular interactions, and potential for forming stable crystalline forms suitable for drug development (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).
Chemical Properties Analysis
The chemical properties, including reactivity towards different functional groups, stability under various conditions, and potential for undergoing specific chemical transformations, are crucial for designing compounds with desired biological activities. Studies on the synthesis and reactivity of related compounds provide a foundation for understanding these aspects and designing new compounds with improved properties (Farouk, Ibrahim, & El-Gohary, 2021).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
The synthesis of novel heterocyclic compounds derived from structural analogs of the specified chemical involves various chemical reactions that yield compounds with potential biological activities. For instance, the synthesis of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines from visnaginone and khellinone derivatives has been reported. These compounds are synthesized through reactions involving amino thiouracil, benzofuran-oxy-N-(2-thioxopyrimidine) acetamide, and other intermediates, resulting in compounds with anti-inflammatory and analgesic properties (Abu-Hashem et al., 2020).
Biological Activities
The synthesized compounds are evaluated for their biological activities, including antimicrobial, antihistaminic, and anticancer properties. For example, certain rhodanine-3-acetic acid derivatives have shown antimicrobial activity against a panel of bacteria, mycobacteria, and fungi, with some derivatives displaying significant activity against Mycobacterium tuberculosis (Krátký et al., 2017). Additionally, derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide have been synthesized and tested for anticancer activity, with some compounds showing cancer cell growth inhibition (Al-Sanea et al., 2020).
Antitumor Evaluation
Novel syntheses of polyfunctionally substituted heterocyclic compounds derived from related chemical structures have been explored for their antitumor activities. These compounds, incorporating thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, have been evaluated for their antiproliferative activity against various human cancer cell lines, demonstrating significant inhibitory effects (Shams et al., 2010).
Eigenschaften
IUPAC Name |
2-[2-[(3-methoxyphenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-25-15-5-2-4-13(8-15)12-27-19-21-14(10-18(24)22-19)9-17(23)20-11-16-6-3-7-26-16/h2-8,10H,9,11-12H2,1H3,(H,20,23)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPFFXIPESUVRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NC(=CC(=O)N2)CC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3-Methylphenyl)carbonyl]proline](/img/structure/B2481622.png)

![6-[4-(3-Chloro-4-methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2481624.png)




![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2481632.png)
![2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2481635.png)


![(E)-N,N-dimethyl-N'-[5-(naphthalene-2-carbonyl)-1,3-thiazol-2-yl]methanimidamide](/img/structure/B2481639.png)